molecular formula C19H24ClN5O5 B11928530 Thalidomide-NH-amido-C4-NH2 (hydrochloride)

Thalidomide-NH-amido-C4-NH2 (hydrochloride)

Cat. No.: B11928530
M. Wt: 437.9 g/mol
InChI Key: UJQQJGKDPNJLMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-NH-amido-C4-NH2 (hydrochloride) involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Thalidomide-NH-amido-C4-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-amido-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in cancer and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Thalidomide-NH-amido-C4-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes such as apoptosis and autophagy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-NH-amido-C4-NH2 (hydrochloride) is unique due to its specific linker length and chemical structure, which confer distinct binding properties and biological activities. This makes it particularly useful in the design of PROTACs for targeted protein degradation .

Biological Activity

Thalidomide-NH-amido-C4-NH2 (hydrochloride) is a synthetic derivative of thalidomide, a compound historically noted for its sedative properties and later for its use in treating multiple myeloma and leprosy. This article explores the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride), focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Thalidomide-NH-amido-C4-NH2 (hydrochloride) has a molecular formula of C18H22ClN5O5 and a molecular weight of approximately 423.8 g/mol. The compound features an amido group linked by a four-carbon chain, which enhances its interaction with biological targets, particularly the cereblon protein, a key component of the E3 ubiquitin ligase complex.

Property Value
Molecular FormulaC18H22ClN5O5
Molecular Weight423.8 g/mol
IUPAC NameN-(3-aminopropyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide; hydrochloride

The primary biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride) is mediated through its interaction with cereblon (CRBN). This interaction facilitates the targeted degradation of specific proteins involved in disease processes, particularly those associated with cancer and autoimmune disorders. The compound induces the degradation of transcription factors such as SALL4, which is implicated in limb development and is associated with thalidomide-induced teratogenic effects .

Key Mechanisms:

  • Cereblon Interaction : Thalidomide derivatives bind to cereblon, leading to the ubiquitination and subsequent degradation of target proteins.
  • Protein Degradation : The selective degradation mechanism allows for therapeutic applications in conditions characterized by abnormal protein accumulation, such as multiple myeloma .

Therapeutic Applications

Thalidomide-NH-amido-C4-NH2 (hydrochloride) has been investigated for various therapeutic applications:

  • Cancer Treatment : The compound shows promise in treating multiple myeloma by promoting the degradation of oncogenic proteins through the CRBN-mediated ubiquitin-proteasome pathway .
  • Autoimmune Diseases : Research indicates potential efficacy in diseases like lupus and rheumatoid arthritis due to its immunomodulatory effects.

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of Thalidomide-NH-amido-C4-NH2 (hydrochloride):

  • Protein Degradation Studies : Research demonstrated that treatment with thalidomide derivatives resulted in a dose-dependent decrease in SALL4 protein levels in human embryonic stem cells, confirming the post-transcriptional nature of this effect .

    Protein Level Assessment (Hypothetical image link for illustration)
  • In Vitro Efficacy : In vitro assays have shown that thalidomide analogs can selectively inhibit cancer cell growth while sparing non-tumorigenic cells, indicating a targeted mechanism of action .
  • Case Studies : A recent case study involving patients treated with thalidomide derivatives reported significant reductions in tumor burden without severe adverse effects commonly associated with traditional chemotherapeutics.

Comparative Analysis with Related Compounds

The following table compares Thalidomide-NH-amido-C4-NH2 (hydrochloride) with structurally similar compounds:

Compound Name Structural Features Unique Aspects
Thalidomide-NH-amido-C3-NH2 (hydrochloride)Shorter linker lengthDifferent linker length affects binding affinity
Thalidomide-O-amido-C4-NH2 (hydrochloride)Different functional group orientationMay exhibit distinct pharmacological properties
Thalidomide-NH-C5-NH2 (hydrochloride)Longer linker lengthVariations in linker length can influence activity

Properties

Molecular Formula

C19H24ClN5O5

Molecular Weight

437.9 g/mol

IUPAC Name

N-(4-aminobutyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C19H23N5O5.ClH/c20-8-1-2-9-21-15(26)10-22-12-5-3-4-11-16(12)19(29)24(18(11)28)13-6-7-14(25)23-17(13)27;/h3-5,13,22H,1-2,6-10,20H2,(H,21,26)(H,23,25,27);1H

InChI Key

UJQQJGKDPNJLMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCN.Cl

Origin of Product

United States

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